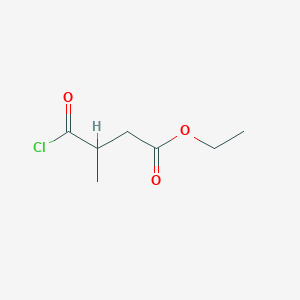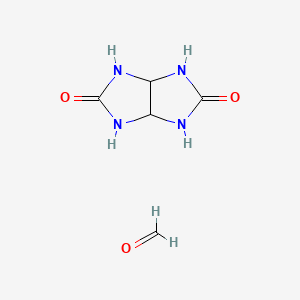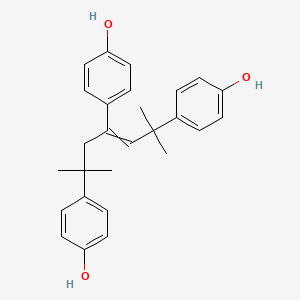
4,4',4''-(2,6-Dimethylhept-3-ene-2,4,6-triyl)triphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene is an organic compound characterized by its unique structure, which includes three p-hydroxyphenyl groups attached to a heptene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene typically involves the cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . This method ensures the formation of the desired triazine structure with high efficiency. Additionally, the compound can be epoxidized using alkali as a catalyst at 60°C for 1 hour .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents plays a crucial role in the industrial synthesis process.
化学反応の分析
Types of Reactions
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives, depending on the substituents used.
科学的研究の応用
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
作用機序
The mechanism of action of 2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene involves its interaction with various molecular targets. The hydroxyl groups on the phenyl rings can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine: Similar in structure but with a triazine core instead of a heptene backbone.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Contains trifluoromethyl groups instead of hydroxyphenyl groups.
Uniqueness
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene is unique due to its heptene backbone, which imparts different chemical and physical properties compared to triazine-based compounds
特性
CAS番号 |
71856-10-5 |
|---|---|
分子式 |
C27H30O3 |
分子量 |
402.5 g/mol |
IUPAC名 |
4-[2,6-bis(4-hydroxyphenyl)-2,6-dimethylhept-3-en-4-yl]phenol |
InChI |
InChI=1S/C27H30O3/c1-26(2,21-7-13-24(29)14-8-21)17-20(19-5-11-23(28)12-6-19)18-27(3,4)22-9-15-25(30)16-10-22/h5-17,28-30H,18H2,1-4H3 |
InChIキー |
NEOADHINJHPAQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
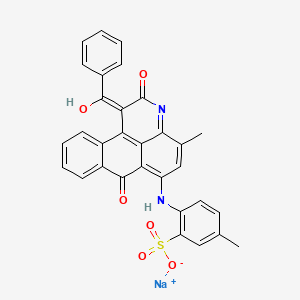
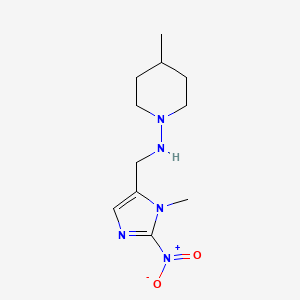
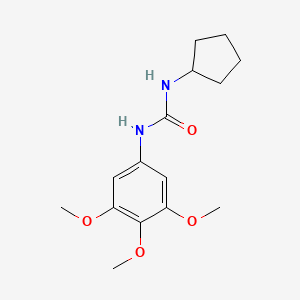
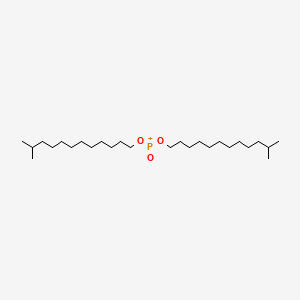

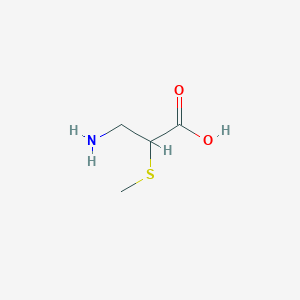
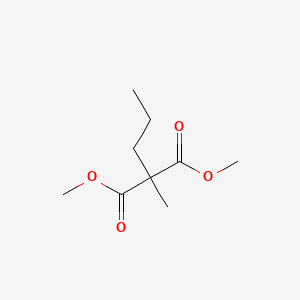
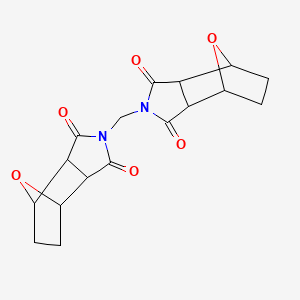

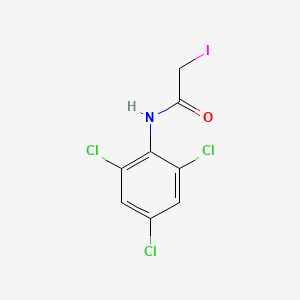
![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
